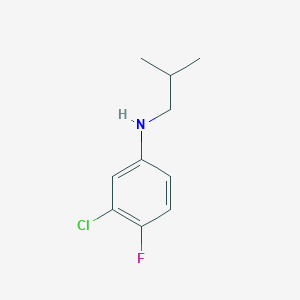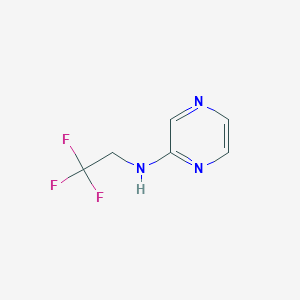![molecular formula C13H12ClNO3S B1462534 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide CAS No. 1096973-86-2](/img/structure/B1462534.png)
4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide
Descripción general
Descripción
“4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .
Molecular Structure Analysis
The molecular structure of “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” is characterized by the presence of a benzene ring, a sulfonamide group (-SO2NH2), a methoxy group (-OCH3), and a chlorophenyl group (-C6H4Cl) .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” are not detailed in the literature, sulfonamides in general are known to participate in various chemical reactions. For instance, they can undergo substitution reactions .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide”, focusing on unique applications:
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties, acting through the blockage of folic acid synthesis. This compound could potentially be used in developing new antibacterial agents .
Anticancer Properties
Some sulfonamide derivatives have shown anticancer activities. Research could explore this compound’s efficacy in cancer treatment .
Antidiabetic Applications
Given the hypoglycemic effects of some sulfonamides, this compound may have potential applications in managing diabetes .
Anti-inflammatory Uses
Sulfonamides can also act as anti-inflammatory agents. This compound could be investigated for its effectiveness in reducing inflammation .
Anticonvulsant Effects
The antiepileptic properties of sulfonamides suggest that this compound might be useful in treating seizure disorders .
Diuretic Effects
As sulfonamides can be used as diuretics, there’s potential for this compound to aid in conditions requiring increased diuresis .
Antihypertensive Potential
With known antihypertensive effects, this compound could be studied for its ability to manage high blood pressure .
Antidepressant Possibilities
Given the antidepressant activity observed in some sulfonamides, it would be interesting to research if this compound has similar effects .
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis .
Mode of Action
Sulfonamides, in general, are known to inhibit and replace paba in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
As a sulfonamide, it is known to interfere with the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of essential components for bacterial DNA synthesis and cell division .
Result of Action
As a sulfonamide, it is known to inhibit bacterial dna growth and cell division or replication by interfering with the folate synthesis pathway .
Safety and Hazards
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAKWSKBHXOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



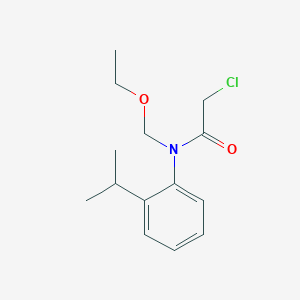
![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B1462453.png)

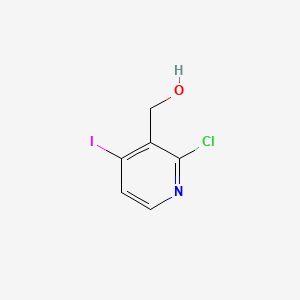
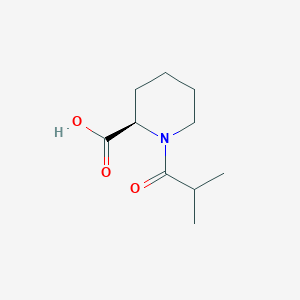

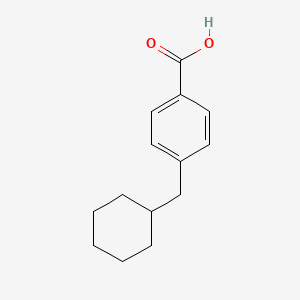
![N-[(2-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462465.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride](/img/structure/B1462467.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)
